4-Chlorodiphenylmethane

Description

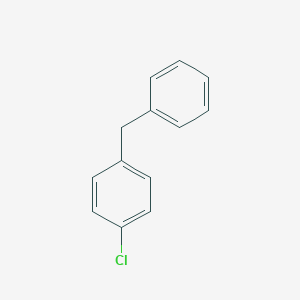

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPOGRKGIBGKRNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073238 | |

| Record name | Benzene, 1-chloro-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

mp = 7.5 deg C; [HSDB] | |

| Record name | (4-Chlorophenyl)phenylmethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6656 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

298 °C @ 742 MM HG | |

| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER, SOL IN ACETONE | |

| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.1247 @ 20 °C/20 °C | |

| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

831-81-2 | |

| Record name | (4-Chlorophenyl)phenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chlorobenzylbenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorodiphenylmethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DF8MF37RDF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

7.5 °C | |

| Record name | (4-CHLOROPHENYL)PHENYLMETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

physicochemical properties of 4-Chlorodiphenylmethane

An In-depth Technical Guide on the Physicochemical Properties of 4-Chlorodiphenylmethane

This technical guide provides a comprehensive overview of the core , tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound, an aromatic compound, is characterized by a diphenylmethane structure with a chlorine atom substituted on one of the phenyl rings at the para position.[1]

| Identifier | Value |

| IUPAC Name | 1-benzyl-4-chlorobenzene |

| Synonyms | p-Chlorobenzylbenzene, 1-(Benzyl)-4-chlorobenzene, 4-Benzylchlorobenzene |

| CAS Number | 831-81-2[1][2] |

| Molecular Formula | C₁₃H₁₁Cl[1][2][3] |

| Molecular Weight | 202.68 g/mol [1][2][3] |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[1] |

| InChI | InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application in synthesis, and biological activity assessment. At room temperature, it exists as a colorless to pale yellow oil or liquid.[1]

| Property | Value |

| Physical Form | Colorless to pale yellow oil/liquid[1] |

| Melting Point | 7 °C[4] |

| Boiling Point | 289.4°C (760 mmHg)[1] |

| 147-148°C (8 mmHg)[1][4] | |

| Density | 1.11 - 1.121 g/cm³[1] |

| Refractive Index | 1.5854 (589.3 nm, 20°C)[1] |

| Vapor Pressure | 0.00383 mmHg at 25°C[1] |

| Flash Point | 122°C[1] |

Solubility Profile

This compound exhibits limited solubility in water but is soluble in several organic solvents.[1][3]

| Solvent | Solubility |

| Water | Insoluble[3][5] |

| Acetone | Soluble[3] |

| Dichloromethane | Slightly Soluble[1][4] |

| Chloroform | Slightly Soluble[1][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][4] |

| Methanol | Slightly Soluble[1][4] |

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound.

| Technique | Data Highlights |

| ¹H NMR | Available spectral data can be found in various chemical databases.[6] |

| ¹³C NMR | Spectral information is available for structural analysis.[3] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows a top peak at m/z 167 and other significant peaks at m/z 202 and 165.[3] |

| Infrared (IR) Spectroscopy | Vapor phase IR spectral data is available.[3] |

Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties of organic compounds like this compound. These are generalized standard procedures.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.[7][8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).

-

Heating: The bath is heated slowly and steadily, at a rate of about 2°C per minute, especially near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (T1) and the temperature at which it completely liquefies (T2) are recorded. The melting point range is reported as T1-T2.[7] For an initial determination, a rapid heating rate can be used to find an approximate melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10]

Methodology: Micro-Boiling Point Method

-

Sample Preparation: A small volume (a few mL) of this compound is placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a metal heating block.[9][11] The thermometer bulb should be positioned so that it is level with the opening of the inverted capillary tube.

-

Heating: The apparatus is heated gently.[9] A continuous stream of bubbles will emerge from the capillary tube as the liquid boils and its vapor displaces the air.[11]

-

Observation: Heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[11] This is the point where the external pressure equals the vapor pressure of the liquid.

Density Determination

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

-

Mass of Empty Pycnometer: A clean, dry pycnometer (a small glass flask with a precise volume) is weighed accurately.

-

Mass of Pycnometer with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped off. The filled pycnometer is then weighed.

-

Mass of Pycnometer with Water: The pycnometer is emptied, cleaned, and filled with distilled water. It is then weighed again to determine the mass of the water.

-

Calculation: The density of this compound is calculated using the following formula: Density = (Mass of sample) / (Volume of sample) Where the volume of the sample is determined from the mass of the water and its known density at the experimental temperature.

Solubility Determination

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid confirms saturation.[12]

-

Sample Analysis: After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the solution by filtration or centrifugation.

-

Quantification: A known volume of the saturated solution is carefully removed, and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation.

Visualization

The following diagram illustrates the logical relationship between the fundamental .

Caption: Relationship between .

References

- 1. This compound (831-81-2) for sale [vulcanchem.com]

- 2. scbt.com [scbt.com]

- 3. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 831-81-2 [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. This compound(831-81-2) 1H NMR [m.chemicalbook.com]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. scribd.com [scribd.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. lup.lub.lu.se [lup.lub.lu.se]

4-Chlorodiphenylmethane CAS number and safety data sheet

An In-depth Technical Guide to 4-Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on this compound, a versatile chemical intermediate used in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] This document details its chemical and physical properties, safety information, and key experimental protocols.

Chemical Identification and Properties

This compound, also known as p-chlorobenzylbenzene, is an aromatic compound characterized by a diphenylmethane scaffold with a chlorine atom on one of the phenyl rings.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 831-81-2[1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₁Cl[1][2][5][6] |

| Molecular Weight | 202.68 g/mol [2][5][6] |

| Synonyms | 1-benzyl-4-chlorobenzene, p-chlorobenzylbenzene, (4-chlorophenyl)phenylmethane, 4-Benzylchlorobenzene[1][2][4][6] |

| InChI Key | NPOGRKGIBGKRNI-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[1][2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | Colorless to pale yellow oil/liquid[2][4] |

| Melting Point | 7 °C[2][4] |

| Boiling Point | 147-148 °C (at 8 mmHg)[2][4] 298 °C (at 742 mmHg)[6] |

| Density | 1.11 - 1.121 g/cm³[2][4] |

| Refractive Index | 1.5854 (at 20°C)[4] |

| Solubility | Insoluble in water.[1][6] Soluble in acetone, chloroform, DMSO, and methanol.[4][6] |

Safety and Hazard Information

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[1][6] |

| Eye Irritation | 2 | H319: Causes serious eye irritation[1][6] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[6] |

Note: GHS classification is based on aggregated data and may vary depending on impurities and other factors.[6]

Table 4: Safety and Handling Recommendations

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[1][7] Use a NIOSH/MSHA approved respirator if ventilation is inadequate.[8] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood.[8][9] Avoid contact with skin and eyes.[7][9] Avoid inhalation of vapor or mist.[9][10] Wash hands thoroughly after handling.[1] |

| Storage | Store in a cool, dry, and well-ventilated place.[9][10] Keep the container tightly sealed.[9][10] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |

| First Aid (Skin) | Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |

| First Aid (Inhalation) | Move person into fresh air. If breathing is difficult, give artificial respiration.[8][9] |

| Spills | Absorb spillage with inert material (e.g., diatomite, universal binders) and dispose of as hazardous waste.[9][10] |

Experimental Protocols

This compound is primarily used as an intermediate in organic synthesis.[1] Below are detailed protocols for its synthesis and a key application.

Synthesis of this compound

A common and efficient method for synthesizing this compound involves a two-step process starting from 4-chlorobenzophenone.[11]

Step 1: Reduction of 4-Chlorobenzophenone to (4-Chlorophenyl)phenylmethanol

-

Reagents: 4-chlorobenzophenone, methanol, sodium borohydride (NaBH₄), water, ethyl acetate.

-

Methodology:

-

Prepare a cold solution of 4-chlorobenzophenone in methanol (5 volumes).

-

Slowly add sodium borohydride (1 equivalent) to the solution while maintaining the cold temperature.

-

Stir the mixture for 1 hour at the same temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, remove the excess methanol under reduced pressure.

-

Quench the reaction mixture by adding water (5 volumes).

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the filtrate to dryness to obtain crude (4-chlorophenyl)phenylmethanol, which can be used in the next step without further purification.[11]

-

Step 2: Chlorination of (4-Chlorophenyl)phenylmethanol

-

Reagents: (4-Chlorophenyl)phenylmethanol from Step 1, toluene, thionyl chloride (SOCl₂), ice-cold water, ethyl acetate.

-

Methodology:

-

Prepare a cold solution of the crude diarylmethanol from Step 1 in toluene (5 volumes).

-

Slowly add thionyl chloride (1.25 equivalents) to the solution.

-

Stir the mixture for 1 hour at room temperature. Monitor the reaction's completion by TLC.

-

After complete consumption of the starting material, pour the reaction mixture into ice-cold water (10 volumes).

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Evaporate the filtrate under reduced pressure to obtain pure this compound as an oil.[11]

-

Caption: Workflow for the two-step synthesis of this compound.

Application in Pharmaceutical Synthesis: Preparation of a Diphenhydramine Precursor

This compound is a precursor for various pharmaceutical compounds.[4] For example, the related compound chlorodiphenylmethane is used to synthesize Diphenhydramine.[12] The following protocol illustrates a typical etherification reaction where this compound would be used to create a complex molecular structure.

-

Reagents: this compound, N,N-dimethylaminoethanol, sodium bicarbonate, toluene.

-

Methodology:

-

Dissolve this compound (1 equivalent) in toluene.

-

Add N,N-dimethylaminoethanol (1.2 equivalents) and a suitable base such as sodium bicarbonate (2 equivalents).

-

Heat the mixture to reflux (approximately 110 °C).

-

Maintain the reflux for 6-8 hours, monitoring the reaction's progress by TLC.

-

Upon completion, cool the reaction and proceed with aqueous workup and purification.[12]

-

Chemical Relationships and Hazards Overview

The properties, uses, and hazards of this compound are interconnected. Its reactivity makes it a useful synthetic building block but also contributes to its hazardous nature.

Caption: Logical relationships of this compound's properties, uses, and hazards.

Toxicological Effects and Response

The primary toxicological concerns with this compound are its irritant effects on the skin, eyes, and respiratory system.[1][6] Understanding the pathway from exposure to response is critical for safe handling.

Caption: Logical flow from exposure to toxicological effect and first aid response.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (831-81-2) for sale [vulcanchem.com]

- 3. 831-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 831-81-2 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chlorodiphenylmethane | CAS No: 90-99-3 [aquigenbio.com]

- 8. fishersci.com [fishersci.com]

- 9. Chlorodiphenylmethane|MSDS [dcchemicals.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. bcc.bas.bg [bcc.bas.bg]

- 12. benchchem.com [benchchem.com]

A Guide to the Historical Synthesis of 4-Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core historical methods for the synthesis of 4-Chlorodiphenylmethane, a key intermediate in the production of various pharmaceutical compounds. This document details the primary synthetic routes, offering comprehensive experimental protocols, quantitative data for comparison, and visual representations of the chemical pathways and experimental workflows.

Core Synthesis Methodologies

Historically, the synthesis of this compound has been dominated by a few key chemical reactions. These methods, developed and refined over time, offer different advantages in terms of yield, scalability, and starting material availability. The most prominent historical methods include the Friedel-Crafts alkylation of chlorobenzene, and a two-step process involving the reduction of 4-chlorobenzophenone followed by chlorination of the resulting alcohol. A plausible Grignard reaction route also presents a viable, though less commonly cited, historical approach.

Data Summary of Synthesis Methods

The following table summarizes the quantitative data associated with the key historical synthesis methods for this compound, providing a comparative overview of their efficiency.

| Synthesis Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) |

| Friedel-Crafts Alkylation | p-Chlorobenzyl chloride, Benzene | Zinc chloride (ZnCl₂) or Aluminum chloride (AlCl₃) | 0-5°C initially, then reflux for 2-4 hours | Good |

| Two-Step Synthesis (from Ketone) | ||||

| Step 1: Reduction | 4-Chlorobenzophenone | Sodium borohydride (NaBH₄) or Potassium borohydride (KBH₄) | Methanol or Ethanol, Room temperature or heated (e.g., ~70-80°C) for 3-5 hours | 88-95% |

| Step 2: Chlorination | 4-Chlorobenzhydrol | Thionyl chloride (SOCl₂) or Concentrated HCl | Toluene or neat, Room temperature to 80°C, 1-4.5 hours | 90-91% |

| Grignard Reaction (Plausible) | 4-Chlorobenzaldehyde, Phenylmagnesium bromide (from Bromobenzene and Mg) | Magnesium (Mg), Anhydrous ether (for Grignard reagent) | Anhydrous conditions, Room temperature | Varies |

Experimental Protocols

This section provides detailed experimental methodologies for the key historical synthesis routes of this compound.

Method 1: Friedel-Crafts Alkylation

This method is a primary industrial route for producing this compound.[1] It involves the electrophilic aromatic substitution of benzene with p-chlorobenzyl chloride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from moisture.

-

Reagent Preparation: The flask is charged with anhydrous aluminum chloride (AlCl₃) and anhydrous benzene. The mixture is cooled to 0-5°C in an ice bath.

-

Addition of Alkylating Agent: A solution of p-chlorobenzyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension over a period of 30-60 minutes, maintaining the temperature between 0-5°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction mixture is cooled in an ice bath and then slowly quenched by the addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, washed with water, a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation.

Method 2: Two-Step Synthesis from 4-Chlorobenzophenone

This scalable, two-step synthesis is a common laboratory and industrial preparation method.[2][3]

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

Experimental Protocol:

-

Dissolution: 4-Chlorobenzophenone (150g) is dissolved in dehydrated alcohol (e.g., 350ml ethanol) in a three-necked reaction flask.[3]

-

Addition of Reducing Agent: Potassium borohydride (12-22.5g) is added to the solution.[3]

-

Reaction: The mixture is stirred and heated to approximately 70-80°C for 3-5 hours.[3]

-

Work-up: After the reaction is complete, the excess alcohol is distilled off. The resulting 4-chlorobenzhydrol is used in the next step, often without further purification. A patent describing a similar procedure reports a yield of 95% for a related compound.

Step 2: Chlorination of 4-Chlorobenzhydrol to this compound

Experimental Protocol using Thionyl Chloride:

-

Reaction Setup: To a cold solution of 4-chlorobenzhydrol in toluene, thionyl chloride (1.25 equivalents) is slowly added.[2]

-

Reaction: The mixture is stirred at room temperature for 1 hour.[2]

-

Work-up: The reaction mixture is poured into ice-cold water and extracted with ethyl acetate.[2] The organic layer is dried over anhydrous sodium sulfate.

-

Purification: The solvent is evaporated under reduced pressure to yield the final product.[2]

Experimental Protocol using Hydrochloric Acid:

-

Reaction: The 4-chlorobenzhydrol obtained from the previous step is mixed with concentrated hydrochloric acid (e.g., 750ml of 36% aqueous HCl).[3]

-

Heating: The mixture is stirred and heated to approximately 77-80°C for 4-4.5 hours.[3]

-

Isolation: The reaction solution is cooled, and the organic layer is separated to obtain this compound.[3] This method has reported transformation efficiencies of 90-91%.[3]

Method 3: Grignard Reaction (Plausible Route)

While less documented specifically for this compound, the Grignard reaction represents a classic and versatile method for forming carbon-carbon bonds and is a plausible historical route. The synthesis would likely proceed via the reaction of a Grignard reagent with an aldehyde.

Plausible Experimental Protocol:

-

Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of the Grignard reagent. The reaction is typically initiated with a crystal of iodine and may require gentle heating.

-

Reaction with Aldehyde: Once the Grignard reagent is formed, a solution of 4-chlorobenzaldehyde in anhydrous diethyl ether is added dropwise at a low temperature (e.g., 0°C).

-

Formation of Intermediate Alcohol: The reaction mixture is stirred and allowed to warm to room temperature. This results in the formation of a magnesium alkoxide intermediate.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. The organic layer is separated, washed, and dried.

-

Conversion to Final Product: The resulting 4-chlorobenzhydrol would then be converted to this compound via one of the chlorination methods described previously (e.g., using thionyl chloride or concentrated HCl).

Visualizing the Synthesis Pathways

The following diagrams, generated using the DOT language, illustrate the logical relationships between the described synthesis methods and a general experimental workflow.

References

Spectroscopic Profile of 4-Chlorodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Chlorodiphenylmethane, a compound of interest in organic synthesis and pharmaceutical research. This document compiles key analytical data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to facilitate its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.29 | t | 7.0 | H-3', H-5' |

| 7.24 | d | 8.5 | H-2, H-6 |

| 7.21 | t | 7.0 | H-4' |

| 7.16 | d | 7.5 | H-2', H-6' |

| 7.11 | d | 8.5 | H-3, H-5 |

| 3.94 | s | - | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 500 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 140.7 | C-1' |

| 139.8 | C-1 |

| 132.1 | C-4 |

| 130.4 | C-3, C-5 |

| 129.0 | C-2', C-6' |

| 128.7 | C-3', C-5' |

| 126.5 | C-4' |

| 41.4 | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 125 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1490 | Strong | Aromatic C=C ring stretch |

| ~1090 | Strong | C-Cl stretch |

| ~820, ~740, ~695 | Strong | Aromatic C-H out-of-plane bend |

Note: Peak positions are approximated from the vapor phase IR spectrum.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 204 | ~10 | [M+2]⁺ |

| 202 | ~30 | [M]⁺ |

| 167 | 100 | [M-Cl]⁺ |

| 165 | ~30 | [M-Cl-H₂]⁺ |

Ionization Method: Electron Ionization (EI)[2]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-25 mg of this compound was dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[3] The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum was recorded on a 500 MHz spectrometer.[1] A sufficient number of scans were acquired to obtain a good signal-to-noise ratio. The spectral width was set to cover a range of approximately -2 to 12 ppm.

¹³C NMR Acquisition: The ¹³C NMR spectrum was recorded on the same spectrometer at a frequency of 125 MHz.[1] The spectrum was acquired with proton decoupling to simplify the spectrum to single lines for each carbon environment. A larger number of scans were necessary due to the lower natural abundance of the ¹³C isotope. The spectral width was set from approximately 0 to 200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: For vapor phase IR spectroscopy, a small amount of this compound was injected into a heated gas cell. Alternatively, for a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer was used to record the spectrum. A background spectrum was recorded first to subtract the absorbance from atmospheric CO₂ and water vapor. The sample spectrum was then recorded from approximately 4000 to 600 cm⁻¹. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer, likely through a gas chromatography (GC) interface to ensure sample purity.

Ionization: Electron Ionization (EI) was used, with the electron energy typically set at 70 eV. This method is common for producing fragment ions and a molecular ion peak, which are useful for structural elucidation.

Mass Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The characteristic isotopic pattern for chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) is a key diagnostic feature in the mass spectrum of chlorine-containing compounds.[4]

Detection: An electron multiplier detector was used to record the abundance of each ion, generating the mass spectrum.

Visualizations

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between the molecular structure and key spectroscopic data of this compound.

References

Solubility of 4-Chlorodiphenylmethane in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 4-Chlorodiphenylmethane (CAS No: 831-81-2), a chlorinated aromatic hydrocarbon. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document emphasizes a qualitative assessment based on established chemical principles. Furthermore, it furnishes a comprehensive, adaptable experimental protocol for the quantitative determination of its solubility in various organic solvents, addressing a critical knowledge gap for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound, also known as p-chlorobenzylbenzene, is an organic compound with the molecular formula C₁₃H₁₁Cl. Its structure, featuring two phenyl rings linked by a methylene bridge with a chlorine substituent on one of the rings, imparts a predominantly non-polar character. This structural attribute is a key determinant of its solubility profile, which is of fundamental importance for its application in chemical reactions, purification processes, and formulation development. An understanding of its solubility behavior is essential for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₁Cl |

| Molecular Weight | 202.68 g/mol |

| Appearance | Colorless to pale yellow oil/liquid |

| Melting Point | 7 °C |

| Boiling Point | 147-148°C (at 8 mmHg) |

| Density | ~1.11 g/cm³ |

Qualitative Solubility Profile

Based on available literature, this compound exhibits selective solubility in organic solvents and is insoluble in water. The principle of "like dissolves like" is a reliable guide for predicting its solubility. As a largely non-polar molecule, it is expected to be more soluble in non-polar and weakly polar organic solvents.

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent | Predicted/Reported Solubility |

| Halogenated | Dichloromethane | Slightly Soluble |

| Chloroform | Slightly Soluble | |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

| Alcohols | Methanol | Slightly Soluble |

| Ketones | Acetone | Soluble[1] |

| Ethers | Diethyl Ether | Predicted to be Soluble |

| Esters | Ethyl Acetate | Predicted to be Soluble |

| Hydrocarbons | Hexane | Predicted to be Soluble |

| Toluene | Predicted to be Soluble | |

| Aqueous | Water | Insoluble[1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility using the widely accepted isothermal shake-flask method followed by gravimetric or spectroscopic analysis.

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the solute in the clear, saturated supernatant is then determined.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Glass vials or flasks with airtight seals

-

Thermostatic shaker bath or incubator

-

Syringe filters (PTFE, 0.22 µm)

-

Analytical balance (± 0.0001 g)

-

Evaporating dish or watch glass

-

Drying oven

-

UV-Vis Spectrophotometer and quartz cuvettes (for spectroscopic analysis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a PTFE filter to remove any undissolved particles.

-

-

Quantification:

-

Method A: Gravimetric Analysis

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer the filtered supernatant to the pre-weighed dish and record the exact volume.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has completely evaporated, dry the dish containing the solid residue in an oven at a temperature below the compound's melting point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

Calculate the solubility in g/100 mL or mol/L.

-

-

Method B: UV-Vis Spectroscopic Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

-

Visualizations

Caption: Experimental workflow for solubility determination.

Caption: Role of solubility in the research and development process.

Conclusion

References

Navigating the Synthesis and Properties of 4-Chlorodiphenylmethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodiphenylmethane, a halogenated aromatic hydrocarbon, serves as a critical building block in the synthesis of various pharmaceutical compounds.[1] Its structural motif, featuring two phenyl rings linked by a methylene bridge with a chlorine substituent, is a key component in several active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, and physical and chemical properties of this compound, offering valuable insights for professionals in drug discovery and development. While a definitive crystal structure analysis of this compound is not publicly available at this time, this document compiles the existing knowledge on its chemical characteristics and synthesis protocols.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 1-Benzyl-4-chlorobenzene, p-Chlorobenzylbenzene |

| CAS Number | 831-81-2[2] |

| Molecular Formula | C₁₃H₁₁Cl[2] |

| Molecular Weight | 202.68 g/mol [2] |

| InChI Key | NPOGRKGIBGKRNI-UHFFFAOYSA-N[3] |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl[2] |

Synthesis of this compound

The primary industrial method for producing this compound is through a Friedel-Crafts alkylation reaction.[4] This classic organic reaction involves the electrophilic aromatic substitution of benzene with p-chlorobenzyl chloride, catalyzed by a Lewis acid such as zinc chloride.[4]

Experimental Protocol: Friedel-Crafts Alkylation

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

-

p-Chlorobenzyl chloride

-

Benzene (anhydrous)

-

Zinc chloride (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Dichloromethane (or other suitable organic solvent)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer. The apparatus should be dried to prevent moisture from interfering with the Lewis acid catalyst.

-

Catalyst Suspension: Add anhydrous zinc chloride to anhydrous benzene in the reaction flask and cool the mixture to 0-5 °C using an ice bath.

-

Addition of Alkylating Agent: Dissolve p-chlorobenzyl chloride in a minimal amount of anhydrous benzene and add it to the dropping funnel. Add the p-chlorobenzyl chloride solution dropwise to the stirred suspension of zinc chloride in benzene over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the flask in an ice bath. Carefully quench the reaction by pouring the mixture over crushed ice containing concentrated hydrochloric acid. This step should be performed with caution as it will generate HCl gas.

-

Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by vacuum distillation.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Physical Form | Colorless to pale yellow oil/liquid | [2] |

| Melting Point | 7 °C | [2] |

| Boiling Point | 147-148 °C (at 8 mmHg) / 289.4 °C (at 760 mmHg) | [2][5] |

| Density | 1.11 - 1.121 g/cm³ | [2][5] |

| Refractive Index | 1.583 | [5] |

| Solubility | Insoluble in water, soluble in acetone | [6] |

| Flash Point | 122 °C | [5] |

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Friedel-Crafts alkylation reaction.

Conclusion and Future Outlook

This compound remains a valuable intermediate in the pharmaceutical industry. While this guide provides a detailed overview of its synthesis and known properties, the absence of a published crystal structure highlights an area for further investigation. A definitive crystal structure analysis would provide invaluable data on its solid-state conformation, intermolecular interactions, and packing motifs. Such information could be instrumental for researchers in understanding its physical properties more deeply and could potentially aid in the design of new derivatives with tailored therapeutic profiles. Future work should focus on the single-crystal X-ray diffraction of this compound to elucidate its three-dimensional structure.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound (831-81-2) for sale [vulcanchem.com]

- 3. PubChemLite - this compound (C13H11Cl) [pubchemlite.lcsb.uni.lu]

- 4. This compound | 831-81-2 [chemicalbook.com]

- 5. This compound | 831-81-2 [chemnet.com]

- 6. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Properties of 4-Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chlorodiphenylmethane, with the chemical formula C₁₃H₁₁Cl, is an aromatic compound of interest in various chemical and pharmaceutical applications.[1] It serves as a key intermediate in the synthesis of a range of organic molecules. A thorough understanding of its thermodynamic properties is crucial for process design, safety analysis, and predicting its behavior in different environments. This guide provides a comprehensive overview of the available thermodynamic data for this compound, details on experimental methodologies for their determination, and a logical workflow for its synthesis.

Core Thermodynamic Properties

The thermodynamic properties of this compound dictate its physical state, reactivity, and stability under varying conditions of temperature and pressure. Key parameters include its enthalpy of formation, heat capacity, vapor pressure, and enthalpies of phase transitions such as fusion, vaporization, and sublimation.

Data Presentation

The quantitative thermodynamic data for this compound are summarized in the tables below. It is important to note that while some experimental data is available, many of the listed thermodynamic properties are based on computational predictions.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Value | Units | Source |

| Standard Gibbs Free Energy of Formation (gas) | 261.84 | kJ/mol | Cheméo (Calculated) |

| Standard Enthalpy of Formation (gas) | 102.38 | kJ/mol | Cheméo (Calculated) |

| Enthalpy of Fusion | 23.88 | kJ/mol | Cheméo (Calculated) |

| Enthalpy of Vaporization | 54.45 | kJ/mol | Cheméo (Calculated) |

Table 2: Experimental Physical and Thermodynamic Properties of this compound

| Property | Value | Units | Conditions | Source |

| Molecular Weight | 202.68 | g/mol | [1][2] | |

| Melting Point | 7.5 | °C | [2] | |

| Boiling Point | 298 | °C | at 742 mmHg | [2] |

| 147-148 | °C | at 8 mmHg | [1] | |

| Density | 1.1247 | g/cm³ | at 20°C | [2] |

| Vapor Pressure | 0.00383 | mmHg | at 25°C | Vulcanchem |

| Heat of Sublimation | Data available | - | [2][3] |

Note: While "Heat of Sublimation" and "Vapor Pressure" data are indicated to be available from SpringerMaterials, specific values were not retrieved in the literature search.

Experimental Protocols

The determination of thermodynamic properties is reliant on precise experimental techniques. Below are detailed methodologies for key experiments applicable to the characterization of this compound.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of this compound (typically 0.5-1.0 g) is placed in a sample holder within the bomb calorimeter. A known length of ignition wire is positioned in contact with the sample.

-

Bomb Assembly: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a substance of known heat of combustion, such as benzoic acid. The heat released by the combustion of the this compound sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

Differential Scanning Calorimetry (DSC) for Enthalpy of Fusion and Heat Capacity

DSC is a versatile technique used to measure heat flow associated with thermal transitions in a material.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes heating and cooling ramps at a controlled rate (e.g., 10 °C/min).

-

Measurement: The DSC measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Enthalpy of Fusion (ΔHfus): The melting point is identified as the onset temperature of the endothermic peak on the heating curve. The area under this peak is integrated to determine the enthalpy of fusion.

-

Heat Capacity (Cp): The heat capacity is determined by measuring the heat flow required to raise the temperature of the sample by a certain amount, compared to a standard material with a known heat capacity (e.g., sapphire).

-

Static Method for Vapor Pressure Measurement

The static method is a direct technique for determining the vapor pressure of a substance at different temperatures.

Methodology:

-

Sample Preparation: A sample of this compound is placed in a thermostatted sample cell connected to a pressure-measuring device. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This is typically achieved by several freeze-pump-thaw cycles.

-

Equilibrium: The sample cell is maintained at a constant temperature until the vapor and liquid phases reach equilibrium, indicated by a stable pressure reading.

-

Pressure Measurement: The vapor pressure at the set temperature is recorded.

-

Temperature Variation: The temperature of the sample cell is changed, and the system is allowed to reach a new equilibrium. The vapor pressure is then measured at this new temperature. This process is repeated over a range of temperatures to obtain a vapor pressure curve.

-

Data Analysis: The relationship between vapor pressure and temperature can be described by the Clausius-Clapeyron equation, from which the enthalpy of vaporization (ΔHvap) can be calculated from the slope of a plot of ln(P) versus 1/T.

Logical Relationships and Workflows

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a Friedel-Crafts alkylation reaction. The logical workflow for this synthesis is depicted in the following diagram.

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Experimental Workflow for Thermodynamic Characterization

The following diagram illustrates a typical workflow for the comprehensive thermodynamic characterization of a compound like this compound.

Caption: Experimental workflow for thermodynamic characterization.

Conclusion

This technical guide has synthesized the available thermodynamic data for this compound and outlined the standard experimental protocols for their determination. While a combination of calculated and limited experimental data provides a foundational understanding, further experimental validation of the predicted values is recommended for applications requiring high precision. The provided experimental workflows and synthesis diagram offer a clear framework for researchers and professionals working with this compound.

References

The Unfolding Therapeutic Potential of 4-Chlorodiphenylmethane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 4-chlorodiphenylmethane scaffold has emerged as a promising framework in the design of novel therapeutic agents. Its derivatives have demonstrated a breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on derivatives that have shown significant preclinical promise.

Anticancer Activity

Derivatives of this compound, particularly those incorporating a piperazine moiety, have exhibited notable cytotoxic effects against a range of human cancer cell lines. The substitution pattern on the piperazine nitrogen has been a key area of exploration for optimizing anticancer potency.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives and other related compounds. The data is presented as GI50 (50% Growth Inhibition) or IC50 (50% Inhibitory Concentration) values in micromolar (µM) concentrations.

| Compound ID | Derivative Class | Cancer Cell Line | GI50 (µM) | IC50 (µM) | Reference |

| 5a | 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | - | ~20 | [1][2] |

| MCF7 (Breast) | - | ~25 | [1][2] | ||

| HCT-116 (Colon) | - | ~15 | [1][2] | ||

| 5p | 4-chlorobenzhydryl carboxamide | HCT-116 (Colon) | 9.33 | - | [3] |

| 5q | 4-chlorobenzhydryl carboxamide | HCT-116 (Colon) | 9.33 | - | [3] |

| 5i | 4-chlorobenzhydryl carboxamide | HCT-116 (Colon) | 24.48 | - | [3] |

| Compound 5 | (4-chlorobenzhydryl) piperazine amide | hNav1.7 expressing HEK-293 | - | 8-10 | [4][5] |

| Compound 6 | (4-chlorobenzhydryl) piperazine amide | hNav1.7 expressing HEK-293 | - | 8-10 | [4][5] |

Antimicrobial Activity

The this compound scaffold has also been incorporated into molecules with antimicrobial properties. Naphthalene sulphonyl derivatives of 1-[(4-chlorophenyl)phenylmethyl] piperazine have been synthesized and evaluated for their activity against various microbial strains.

Quantitative Antimicrobial Activity Data

| Compound | Derivative Class | Microorganism | Zone of Inhibition (mm) | Reference |

| 1-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl]sulphonyl naphthalene | Naphthalene sulphonyl piperazine | Staphylococcus aureus | 12 | [6] |

| Bacillus subtilis | 11 | [6] | ||

| Escherichia coli | 10 | [6] | ||

| Pseudomonas aeruginosa | 9 | [6] | ||

| 2-[4-{(4-Chloro phenyl)phenyl methyl}-1-piperazinyl]sulphonyl naphthalene | Naphthalene sulphonyl piperazine | Staphylococcus aureus | 13 | [6] |

| Bacillus subtilis | 12 | [6] | ||

| Escherichia coli | 11 | [6] | ||

| Pseudomonas aeruginosa | 10 | [6] |

Experimental Protocols

Synthesis of 1-(4-Chlorobenzhydryl)piperazine Derivatives

A general synthetic route to 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives is outlined below.[1][6][7][8]

Caption: General synthesis scheme for 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives.

Detailed Protocol:

-

Synthesis of 4-Chlorobenzhydrol: 4-Chlorobenzophenone is dissolved in a mixture of methanol and THF and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The product is extracted with an organic solvent and purified.[1]

-

Synthesis of 4-Chlorobenzhydryl chloride: 4-Chlorobenzhydrol is treated with thionyl chloride (SOCl₂) to yield 4-chlorobenzhydryl chloride.[1]

-

Synthesis of 1-(4-Chlorobenzhydryl)piperazine: A mixture of 4-chlorobenzhydryl chloride, piperazine, and anhydrous potassium carbonate in dimethylformamide (DMF) is heated at 80 °C. The product is then extracted and purified.[1][7][8]

-

Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine: To a solution of 1-(4-chlorobenzhydryl)piperazine in dry dichloromethane at 0-5 °C, triethylamine is added, followed by the respective substituted benzoyl chloride. The reaction mixture is stirred for 5-6 hours at room temperature and then worked up to yield the final product.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][5][6][9]

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.

Detailed Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.[3][9]

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 to 72 hours.[3]

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.[3][9]

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[3]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[9]

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.[4][10][11][12][13]

Detailed Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) is prepared.[4][13]

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.[4][10]

-

Disk Application: Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[4][10]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[4]

-

Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters.[4]

Potential Mechanism of Action: Induction of Apoptosis

Several studies suggest that piperazine-containing compounds can induce apoptosis, or programmed cell death, in cancer cells.[1] Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis can occur through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

References

- 1. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer cell cytotoxicities of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. atcc.org [atcc.org]

- 10. asm.org [asm.org]

- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 12. apec.org [apec.org]

- 13. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chlorodiphenylmethane, a pivotal intermediate in organic synthesis and the pharmaceutical industry. The document details its chemical and physical properties, synthesis methodologies, and significant applications, with a focus on its role in the development of prominent drug molecules. This guide also explores related compounds, provides detailed experimental protocols, and visualizes key synthetic and biological pathways to serve as a practical resource for the scientific community.

Introduction to this compound

This compound, also known as p-chlorobenzylbenzene, is an aromatic organic compound featuring two phenyl rings linked by a methylene bridge, with a chlorine atom substituted at the para-position of one ring.[1] Its chemical structure, identified by the CAS registry number 831-81-2, makes it a versatile building block in the synthesis of more complex molecules.[1] This compound is particularly valued in the pharmaceutical sector as a key precursor for various active pharmaceutical ingredients (APIs), most notably first-generation antihistamines.[1][2]

Physicochemical Properties

This compound is a colorless to light yellow oily liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below, influencing its handling, storage, and reactivity in synthetic applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₁Cl | [1][3] |

| Molecular Weight | 202.68 g/mol | [1][3][4] |

| CAS Number | 831-81-2 | [1][5] |

| Appearance | Colorless to pale yellow oil/liquid | [1] |

| Melting Point | 7-7.5 °C | [1][4] |

| Boiling Point | 147-148 °C (at 8 mmHg) / 289.4-298 °C (at atmospheric pressure) | [1][4] |

| Density | 1.11 - 1.125 g/cm³ at 20 °C | [1][4] |

| Solubility | Insoluble in water; Soluble in acetone and other organic solvents. | [2][4] |

| SMILES | C1=CC=C(C=C1)CC2=CC=C(C=C2)Cl | [1] |

| InChI | InChI=1S/C13H11Cl/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | [1] |

Synthesis of this compound and Derivatives

The synthesis of chlorodiphenylmethanes can be achieved through various routes. While numerous methods exist, including those using transition metal catalysts, many are restricted by the use of toxic or expensive reagents, limiting their large-scale applicability.[6]

Industrial Synthesis: Friedel-Crafts Alkylation

The primary industrial method for producing this compound is the Friedel-Crafts alkylation reaction.[1] This process involves the reaction of p-chlorobenzyl chloride with benzene, utilizing a Lewis acid catalyst such as zinc chloride.[1][5] This method is noted for its efficiency and good yields, making it suitable for large-scale production.[1]

Scalable Two-Step Synthesis from Benzophenones

An efficient and scalable two-step synthesis has been developed for bis-arylchloromethanes, which is applicable for producing this compound and its analogs.[6] This pathway involves the reduction of a substituted benzophenone to the corresponding benzhydrol, followed by a nucleophilic substitution to yield the final chlorodiphenylmethane product.[6]

Applications in Drug Development

This compound and its parent compound, chlorodiphenylmethane, are crucial intermediates in the synthesis of many pharmaceutical compounds, particularly first-generation antihistamines that target the histamine H1 receptor.[1][7][8]

Precursor for Antihistamines

The diphenylmethane scaffold is a common structural feature in many H1 receptor antagonists.[8]

-

Diphenhydramine: this compound can be used in the synthesis of diphenhydramine (Benadryl®), a widely used antihistamine with sedative and anticholinergic properties.[1][8] The general synthesis involves the etherification of a halodiphenylmethane with N,N-dimethylaminoethanol.[8]

-

Meclizine: this compound is a key reactant in the synthesis of Meclizine, an antihistamine used to treat motion sickness and vertigo.[9]

Benzhydryl Protecting Group

Beyond its role as a direct precursor, the benzhydryl (diphenylmethyl) group, derived from chlorodiphenylmethane, serves as a valuable protecting group for amines and alcohols in complex, multi-step syntheses.[8] Its stability under various conditions and its selective removal make it a strategic tool for medicinal chemists.[8]

Histamine H1 Receptor Signaling Pathway

The primary therapeutic targets for antihistamines derived from this compound are histamine H1 receptors. These are G-protein coupled receptors (GPCRs) that, upon binding with histamine, activate the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for downstream effects like calcium release and protein kinase C (PKC) activation, leading to allergic and inflammatory responses. First-generation antihistamines act as inverse agonists at this receptor, stabilizing its inactive conformation and blocking this cascade.

Experimental Protocols

Provided below is a representative, scalable protocol for the two-step synthesis of chlorodiarylmethanes from diarylmethanols, adapted from literature.[6]

Step 1: Reduction of 4-Chlorobenzophenone to 4-Chlorobenzhydrol

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-chlorobenzophenone (1 equivalent) in an appropriate solvent such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) (1.5 equivalents) portion-wise while maintaining the temperature below 10 °C.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-chlorobenzhydrol, which can be used in the next step without further purification.

Step 2: Conversion of 4-Chlorobenzhydrol to this compound

-

Reaction Setup: Dissolve the 4-chlorobenzhydrol (1 equivalent) from the previous step in a suitable solvent (e.g., toluene or dichloromethane).

-

Chlorination: Cool the solution to 0 °C. Slowly add thionyl chloride (SOCl₂) (1.25 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature for 1 hour or until the complete consumption of the starting material is confirmed by TLC.

-

Work-up: Pour the reaction mixture into ice-cold water. Separate the organic layer, and extract the aqueous layer with the same solvent.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Note: A patent describes an alternative method involving the reduction of 4-chlorobenzophenone with zinc powder and subsequent chlorination with hydrochloric acid.[9]

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System (GHS), it causes skin and serious eye irritation.[2][4] Some notifications also indicate it may cause respiratory irritation.[2][4]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]

-

Precautionary Measures: Standard laboratory safety precautions should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[10] All handling should be performed in a well-ventilated fume hood.[10] Avoid inhalation of vapors and contact with skin and eyes.[2][10] In case of exposure, follow standard first-aid measures and seek immediate medical attention.[10]

Conclusion

This compound is a cornerstone intermediate in modern organic and medicinal chemistry. Its well-defined synthesis routes and versatile reactivity make it an indispensable building block for a range of compounds, most notably for established antihistamine drugs. The continued refinement of its synthesis, including the development of scalable and continuous-flow processes, underscores its lasting importance in pharmaceutical manufacturing. A thorough understanding of its properties, synthesis, and handling is essential for researchers and professionals dedicated to the advancement of drug discovery and development.

References

- 1. This compound (831-81-2) for sale [vulcanchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. scbt.com [scbt.com]

- 4. (4-Chlorophenyl)phenylmethane | C13H11Cl | CID 13253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 831-81-2 [chemicalbook.com]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. Page loading... [wap.guidechem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN103896729A - Method for preparing 4-dichlorodiphenylmethane - Google Patents [patents.google.com]

- 10. chemicalbook.com [chemicalbook.com]

Methodological & Application

Application Notes and Protocols for Friedel-Crafts Alkylation Reactions Using 4-Chlorodiphenylmethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the use of 4-chlorodiphenylmethane as an alkylating agent in Friedel-Crafts reactions. This versatile reagent allows for the introduction of the diphenylmethyl group onto various aromatic substrates, a key step in the synthesis of triphenylmethane derivatives, which are precursors to dyes, pharmaceuticals, and materials with valuable photophysical properties.

Introduction to Friedel-Crafts Alkylation with this compound

The Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. In this context, this compound serves as the electrophile precursor. In the presence of a Lewis acid catalyst, the carbon-chlorine bond is polarized, facilitating the generation of a diphenylmethyl carbocation. This carbocation is then attacked by an electron-rich aromatic compound, leading to the formation of a triarylmethane scaffold.

The general reaction scheme is as follows:

where Ar-H represents an aromatic substrate.

Common Lewis acids employed in these reactions include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and selectivity.

Experimental Protocols

Alkylation of Benzene to form Triphenylmethane

This protocol details the synthesis of the parent triphenylmethane structure.

Materials:

-

This compound

-

Anhydrous Benzene (reagent and solvent)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-